Cas no 21262-05-5 (2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE)

2-Chloro-N-(4-chlorophenyl)propanamide is a chlorinated organic compound with applications in pharmaceutical and agrochemical synthesis. Its structure features a chloro-substituted phenyl group and a chloro-substituted propanamide moiety, contributing to its reactivity as an intermediate in the preparation of more complex molecules. The compound’s dual chloro-functionalization enhances its utility in cross-coupling reactions and nucleophilic substitutions, offering versatility in synthetic pathways. It is particularly valued for its role in the development of bioactive compounds, including potential herbicides and pharmaceuticals. The crystalline solid form ensures stability under standard storage conditions, while its well-defined purity profile makes it suitable for precision chemical synthesis.
2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE structure
21262-05-5 structure
商品名:2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE
CAS番号:21262-05-5
MF:C9H9NOCl2
メガワット:218.07986
CID:843165
PubChem ID:3689031

2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE 化学的及び物理的性質

名前と識別子

    • 2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE
    • 2-Chloro-N-(4-chloro-phenyl)-propionamide
    • MFCD04621521
    • J-509080
    • 21262-05-5
    • BBL037297
    • MS-8586
    • DTXSID001284081
    • AKOS016039237
    • Z56943502
    • EN300-08449
    • AKOS000263770
    • G89783
    • ALBB-002343
    • STK501971
    • SCHEMBL11744810
    • CS-0307832
    • MDL: MFCD04621521
    • インチ: InChI=1S/C9H9Cl2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13)
    • InChIKey: LARDKNUATHUMFI-UHFFFAOYSA-N
    • ほほえんだ: CC(C(=O)NC1=CC=C(C=C1)Cl)Cl

計算された属性

  • せいみつぶんしりょう: 217.0061193g/mol
  • どういたいしつりょう: 217.0061193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: 100-102 °C
  • ふってん: 368.8±27.0 °C at 760 mmHg
  • フラッシュポイント: 176.8±23.7 °C
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE セキュリティ情報

2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-08449-5.0g
2-chloro-N-(4-chlorophenyl)propanamide
21262-05-5 98%
5g
$143.0 2023-05-01
Enamine
EN300-08449-2.5g
2-chloro-N-(4-chlorophenyl)propanamide
21262-05-5 98%
2.5g
$84.0 2023-10-28
TRC
C588025-250mg
2-Chloro-N-(4-chlorophenyl)propanamide
21262-05-5
250mg
$ 95.00 2022-06-06
Enamine
EN300-08449-0.5g
2-chloro-N-(4-chlorophenyl)propanamide
21262-05-5 98%
0.5g
$39.0 2023-10-28
Fluorochem
068057-2g
2-Chloro-N-(4-chlorophenyl)propanamide
21262-05-5 95%
2g
£71.00 2022-03-01
A2B Chem LLC
AF30157-250mg
2-Chloro-n-(4-chlorophenyl)propanamide
21262-05-5 95%
250mg
$61.00 2024-01-01
A2B Chem LLC
AF30157-1g
2-Chloro-n-(4-chlorophenyl)propanamide
21262-05-5 >97%
1g
$213.00 2024-04-20
Aaron
AR00BDX5-10g
2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE
21262-05-5 98%
10g
$328.00 2023-12-14
Aaron
AR00BDX5-100mg
2-Chloro-N-(4-Chlorophenyl)propanamide
21262-05-5 97%
100mg
$27.00 2025-01-23
Aaron
AR00BDX5-1g
2-Chloro-N-(4-Chlorophenyl)propanamide
21262-05-5 97%
1g
$179.00 2025-01-23

2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE 関連文献

2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDEに関する追加情報

Introduction to 2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE and its CAS No. 21262-05-5

2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE, identified by the Chemical Abstracts Service Number (CAS No.) 21262-05-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This amide derivative, featuring a chlorinated aromatic ring and a propylamine moiety, has garnered attention due to its structural features and potential applications in medicinal chemistry. The presence of chlorine atoms at the 2-position of the phenyl ring and the 4-position of the benzene ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The compound's structural motif, combining a chloro-substituted phenyl group with an amide linkage to a propyl chain, positions it as a versatile building block for drug discovery efforts. Its molecular framework suggests potential interactions with biological targets, particularly enzymes and receptors, which are modulated through amide-based pharmacophores. The chloro groups not only influence electronic properties but also facilitate further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions.

In recent years, there has been growing interest in developing novel amide derivatives as therapeutic agents due to their favorable pharmacokinetic properties and biological activity. 2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE fits into this trend, as it can be readily modified to explore different pharmacological profiles. For instance, its core structure can be altered by introducing additional substituents or by changing the length of the propyl chain, thereby tuning its binding affinity and selectivity.

One of the most compelling aspects of this compound is its utility in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, making them attractive targets for therapeutic intervention. The amide group in 2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE can be positioned to interact with key residues in the kinase active site, while the chloro-substituted phenyl ring provides additional binding interactions. This has led to several research groups exploring its derivatives as potential inhibitors of diseases such as cancer and inflammatory disorders.

Moreover, the compound's structural features make it a candidate for developing antimicrobial agents. The presence of multiple chlorine atoms enhances its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways. Recent studies have demonstrated that amide derivatives with similar structural motifs exhibit promising activity against resistant bacterial strains. The synthesis of analogs of 2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE is ongoing, with the aim of identifying more potent and selective antimicrobial compounds.

The synthetic accessibility of 2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE is another factor contributing to its significance. It can be readily prepared through established organic transformations, such as nucleophilic acyl substitution or reductive amination. This ease of synthesis allows researchers to rapidly explore its derivatives without significant synthetic hurdles, accelerating drug discovery pipelines.

In conclusion, 2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE (CAS No. 21262-05-5) represents a promising scaffold for medicinal chemistry applications. Its unique structural features, including chloro-substituted aromatic rings and an amide linkage, make it a versatile intermediate for developing novel therapeutic agents. Ongoing research efforts are focused on leveraging its potential in drug discovery, particularly in the areas of kinase inhibition and antimicrobial therapy. As our understanding of biological targets advances, compounds like this will continue to play a crucial role in shaping the next generation of pharmaceuticals.

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Amadis Chemical Company Limited
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